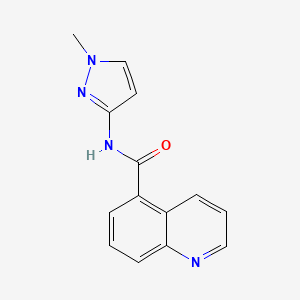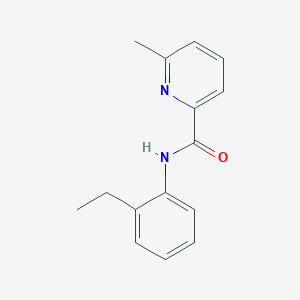![molecular formula C13H16N4O B7538501 N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide, also known as DMMP, is an organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMMP belongs to the class of pyridinecarboxamides and has a molecular formula of C14H17N3O. In
Wirkmechanismus
The exact mechanism of action of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide is still not fully understood. However, it has been proposed that N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, apoptosis, and glucose metabolism. N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has been reported to exhibit several biochemical and physiological effects. Studies have shown that N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide reduces the levels of inflammatory cytokines and enzymes, such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2. N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. Moreover, N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has been shown to improve glucose and lipid metabolism in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide also has some limitations, such as its high cost and limited availability. Moreover, the exact mechanism of action of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide is still not fully understood, which makes it challenging to design experiments to explore its pharmacological properties.
Zukünftige Richtungen
There are several future directions for the research on N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide. One of the potential areas of research is to investigate the pharmacological properties of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide in various disease models, such as inflammatory diseases, cancer, and diabetes. Moreover, the development of novel N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide derivatives with improved pharmacological properties could be explored. Furthermore, the elucidation of the exact mechanism of action of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide could provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide is an organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide exhibits anti-inflammatory, anti-cancer, and anti-diabetic effects and has been shown to modulate various signaling pathways involved in inflammation, apoptosis, and glucose metabolism. Although N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has several advantages for lab experiments, its high cost and limited availability pose some challenges. Future research on N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide could explore its potential therapeutic applications and the development of novel N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide involves the reaction of 2-amino-3-picoline with 1-methyl-4-pyrazolecarboxaldehyde in the presence of acetic acid and refluxing the mixture for several hours. The resulting product is then purified through recrystallization to obtain N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide in high yields.
Wissenschaftliche Forschungsanwendungen
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has been extensively studied for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Several studies have reported that N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2. N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. Moreover, N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has been found to possess hypoglycemic and hypolipidemic effects in diabetic animal models, suggesting its potential use in the treatment of diabetes.
Eigenschaften
IUPAC Name |
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-5-4-6-12(15-10)13(18)16(2)8-11-7-14-17(3)9-11/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIICGNARHMAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


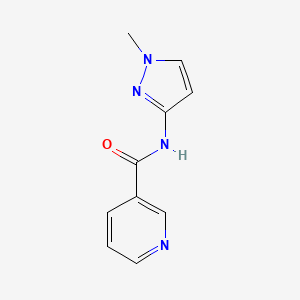
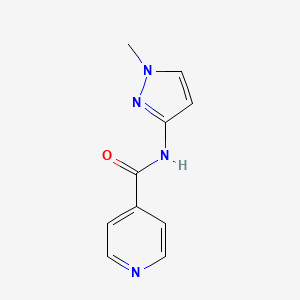
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
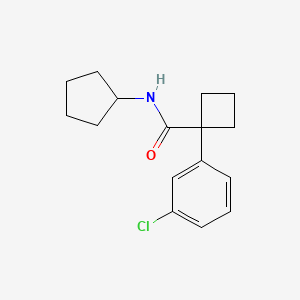


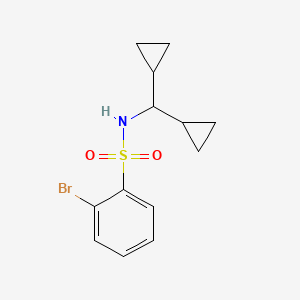
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
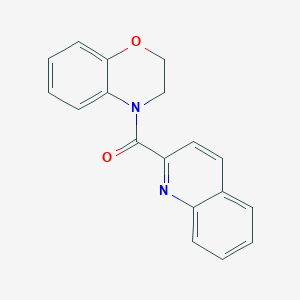
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
